molecular formula C14H10ClNO4 B6403666 2-(4-Chloro-2-methylphenyl)-4-nitrobenzoic acid CAS No. 1262009-90-4

2-(4-Chloro-2-methylphenyl)-4-nitrobenzoic acid

Cat. No.: B6403666
CAS No.: 1262009-90-4
M. Wt: 291.68 g/mol
InChI Key: YYCHZGPAXICDMS-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenyl)-4-nitrobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chloro and methyl substituent on the phenyl ring, along with a nitro group on the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-2-methylphenyl)-4-nitrobenzoic acid typically involves the nitration of 2-(4-Chloro-2-methylphenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors such as 4-chlorotoluene and benzoic acid derivatives. The process includes chlorination, nitration, and subsequent purification steps to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro substituent can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: 2-(4-Chloro-2-carboxyphenyl)-4-nitrobenzoic acid.

    Reduction: 2-(4-Chloro-2-methylphenyl)-4-aminobenzoic acid.

    Substitution: 2-(4-Methoxy-2-methylphenyl)-4-nitrobenzoic acid.

Scientific Research Applications

2-(4-Chloro-2-methylphenyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenyl)-4-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    2-Methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with similar structural features.

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with a similar mode of action.

    4-Chloro-2-methylphenoxyacetic acid: A compound with similar substituents but different functional groups.

Uniqueness: 2-(4-Chloro-2-methylphenyl)-4-nitrobenzoic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the aromatic ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

2-(4-chloro-2-methylphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-8-6-9(15)2-4-11(8)13-7-10(16(19)20)3-5-12(13)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCHZGPAXICDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690379
Record name 4'-Chloro-2'-methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262009-90-4
Record name 4'-Chloro-2'-methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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